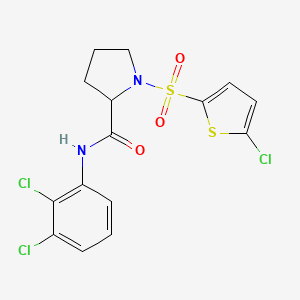
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as MPPP, is a synthetic compound that belongs to the class of designer drugs called cathinones. It is a potent psychoactive substance that has been used recreationally for its euphoric and stimulant effects. In recent years, MPPP has gained attention in the scientific community for its potential therapeutic applications and its ability to modulate neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and norepinephrine transporters in the brain, which may be useful in the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential as a cognitive enhancer and as a treatment for addiction to other substances such as cocaine and methamphetamine.
Mecanismo De Acción
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one acts as a potent reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been shown to modulate the activity of other neurotransmitter systems in the brain, such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one are similar to those of other stimulants such as cocaine and amphetamines. 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. Additionally, chronic use of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been associated with neurotoxicity and damage to dopaminergic neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on neurotransmitter systems in the brain are well-understood. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have potential therapeutic applications, which makes it an attractive target for drug development. However, the recreational use of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one and its potential for neurotoxicity make it a challenging substance to work with in a laboratory setting.
Direcciones Futuras
There are several future directions for 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one research. One area of interest is the development of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one analogs that have improved therapeutic potential and reduced potential for abuse. Additionally, further research is needed to understand the long-term effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one use on the brain and to develop strategies for mitigating these effects. Finally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one may have potential as a tool for studying the mechanisms of addiction and for developing new treatments for addiction to other substances.
Métodos De Síntesis
The synthesis of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one involves the reaction of 4-phenyl-2-butanone with methylamine in the presence of a reducing agent such as aluminum amalgam. The resulting product is then treated with acetic anhydride and sodium acetate to yield 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one. This synthesis method is relatively simple and has been used to produce 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one for research purposes.
Propiedades
IUPAC Name |
1-(2-methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10-13(9-11(15)2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHJNNNWRYYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
![4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2748522.png)
![ethyl 2-(4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748524.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2748529.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)

![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)
![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)